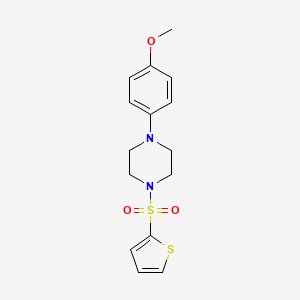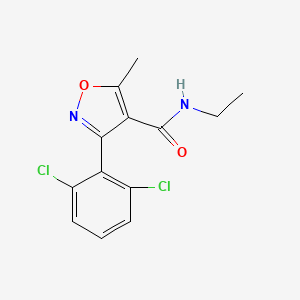
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar quinoline and quinolinedione derivatives often involves multi-step reactions, including cyclization, condensation, and sometimes specific reactions to introduce functional groups or to fuse ring systems. For example, a microwave-assisted synthesis approach has been used for tetrazolo[1,5-a]quinoline-based benzimidazoles, showcasing the utility of modern synthetic techniques in efficiently generating complex heterocyclic compounds (Mungra, Patel, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused ring systems, which significantly influence their physical and chemical properties. X-ray crystallography and NMR studies provide insights into their conformational dynamics, crystal packing, and intermolecular interactions. For instance, studies on similar compounds have revealed complex hydrogen-bonded networks and pi-stacking interactions that contribute to the stability of their crystalline forms (Cuervo, Abonía, Cobo, & Glidewell, 2009).
科学的研究の応用
Rhodium-Catalyzed Asymmetric Hydrogenation : This compound has been explored for its use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant in the preparation of chiral pharmaceutical ingredients, particularly those with amino acid or secondary amine components. The study by Imamoto et al. (2012) elaborates on this application (Imamoto et al., 2012).
Anti-Tumor Activity : Quinol derivatives, similar to the compound , have shown significant anti-tumor activity against various human cancer cell lines. A study by Wang et al. (2009) discusses how these derivatives undergo hydrolysis to generate reactive intermediates with potential anti-tumor effects (Wang et al., 2009).
Neuroprotective Properties : Compounds structurally similar to 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione have been found to offer neuroprotective benefits. For instance, NBQX, a quinoxalinedione antagonist, protects against global ischemia, as highlighted in research by Sheardown et al. (1990) (Sheardown et al., 1990).
Photovoltaic Performance Enhancement : In the field of material science, derivatives of quinoxaline have been used to enhance the photovoltaic performance of solar cells. A study by Hu et al. (2014) illustrates how increasing the conjugation in quinoxaline-based copolymers can improve the efficiency of polymer solar cells (Hu et al., 2014).
Antimicrobial and Larvicidal Activities : Tetrazolo[1,5-a]quinoline derivatives, which are structurally related to the compound , have shown promising antimicrobial and mosquito larvicidal activities. Mungra et al. (2011) conducted a study demonstrating the effectiveness of these compounds against various pathogenic strains and mosquito larvae (Mungra et al., 2011).
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-18-9-15(13-4-2-1-3-5-13)8-17-22(18)16(11-21(25)23-17)14-6-7-19-20(10-14)27-12-26-19/h1-7,10,15-16H,8-9,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQEJQHKRSVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)


![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

